![molecular formula C20H16BrClN2O3S B4062650 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Overview
Description
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H16BrClN2O3S and its molecular weight is 479.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is 477.97535 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Substitution Reactions
One study explores the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, indicating the importance of understanding the reaction mechanisms and the influence of substituents on reactivity and selectivity. This could suggest potential synthetic utility in creating diverse pyridine derivatives, including those with complex substituents like the compound (Koh, Han, & Lee, 1999).
Crystal Structure Determination
Another research focus is on the synthesis and crystal structure determination of pyridine derivatives, which emphasizes the significance of structural analysis in understanding the properties and potential applications of novel compounds. Studies like these could provide insights into the molecular configuration and how it affects the chemical and physical properties of compounds (Moustafa & Girgis, 2007).
Spectroscopic Characterization
Spectroscopic characterization and X-ray structure analysis of pyridine derivatives offer valuable information on the molecular structure and potential interactions with biological targets or materials. Research in this area highlights the utility of such compounds in various fields, from materials science to drug development (Al‐Refai et al., 2016).
Corrosion Inhibition
The study of pyridine derivatives as corrosion inhibitors for metals in acidic environments points to industrial applications where such compounds can protect materials from degradation. This research underlines the potential for compounds with pyridine cores to be used in coatings or treatments for metals (Ansari, Quraishi, & Singh, 2015).
Antibacterial Activity
Synthesis and evaluation of pyridine derivatives for their antimicrobial activity demonstrate the potential of these compounds in medicinal chemistry, particularly as leads for developing new antibacterial agents. This suggests the compound could be explored for similar bioactive properties (Bogdanowicz et al., 2013).
properties
IUPAC Name |
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-[(2-chlorophenyl)methylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c1-27-17-7-12(6-15(21)19(17)26)13-8-18(25)24-20(14(13)9-23)28-10-11-4-2-3-5-16(11)22/h2-7,13,26H,8,10H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTKKNYSNUKGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3Cl)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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